molecular formula C11H11N5O B1455552 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1306738-31-7

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B1455552
CAS No.: 1306738-31-7
M. Wt: 229.24 g/mol
InChI Key: HMFTYBNQXHKNQT-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core with a 2-aminoethyl substituent at the 7-position. Its molecular formula is C₁₁H₁₁N₅O, with a molecular weight of 229.24 g/mol . This compound has been cataloged but is currently listed as discontinued in commercial sources, limiting its accessibility for further study .

Properties

IUPAC Name

11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFTYBNQXHKNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthetic Strategies

The core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone scaffold is typically constructed through multi-step cyclization reactions involving hydrazine derivatives, β-dicarbonyl compounds, and nitrogen-containing reagents.

  • Pyrazole Ring Formation:
    The initial step often involves the formation of the pyrazole ring by condensation of hydrazine or hydrazone derivatives with β-ketoesters or β-diketones. This reaction creates substituted pyrazoles, which serve as key intermediates for further cyclization.

  • Pyrimidine Ring Construction:
    Following pyrazole synthesis, the pyrimidine ring is formed via cyclization reactions involving carbodiimides, isocyanates, or amides/ureas. These reagents react with functional groups on the pyrazole intermediate, facilitating ring closure under acid/base catalysis or elevated temperatures.

  • One-Pot Cyclization and Halogenation:
    Sikdar et al. (2023) demonstrated a one-pot cyclization method where amino pyrazoles react with enaminones or chalcones in the presence of potassium persulfate and sodium halides. This method efficiently constructs the pyrazolo[1,5-a]pyrimidine core and introduces halogen atoms at specific positions, showcasing mild conditions and good yields.

Specific Preparation of 7-(2-aminoethyl) Substituted Derivatives

Direct literature on the exact synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is limited. However, related synthetic protocols for pyrazolo-pyrimidine derivatives with aminoalkyl substituents provide a blueprint:

  • Aminoalkylation of Pyrazolo[1,5-a]pyrimidinones:
    The introduction of the 2-aminoethyl group at position 7 can be achieved through nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality at the 7-position. This approach is consistent with methods used for preparing 7-substituted pyrazolo[1,5-a]pyrimidines reported in patent US9447106B2, which describes functionalization at the 7-position with aminoalkyl groups.

  • Reflux Condensation with Aminoalkyl Precursors:
    Analogous to the synthesis of 7-substituted pyrazolopyrimidines via refluxing intermediates with amino-functionalized aldehydes or amines in solvents like DMF with catalytic bases (e.g., piperidine), this method yields the desired aminoethyl substitution.

Representative Synthetic Procedure (Generalized)

Step Reagents & Conditions Description Yield & Notes
1 Hydrazine derivative + β-ketoester or β-diketone, reflux Formation of substituted pyrazole intermediate Moderate to high yield; key step for pyrazole ring formation
2 Pyrazole intermediate + carbodiimide/isocyanate or amide/urea, heating Cyclization to form pyrazolo[1,5-a]pyrimidinone core Efficient ring closure; conditions vary by reagent
3 Intermediate bearing reactive group at position 7 + 2-aminoethyl reagent (e.g., 2-aminoethyl chloride or aldehyde) Aminoethyl substitution via nucleophilic substitution or reductive amination Yields depend on precursor and reaction conditions; often reflux in DMF with base
4 Purification by recrystallization or chromatography Isolation of pure this compound Crystalline solid; characterized by NMR, IR, elemental analysis

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy:
    Proton NMR typically shows signals for methyl groups, aromatic protons, and aminoethyl protons. The NH and amino protons appear as singlets or broad signals depending on solvent and concentration.

  • Infrared Spectroscopy:
    Characteristic absorption bands include NH stretching (~3200–3400 cm⁻¹), carbonyl stretching (~1690–1710 cm⁻¹), and amino group vibrations.

  • Elemental Analysis:
    Confirms the molecular formula and purity, matching calculated percentages of C, H, N, and O.

Summary Table of Key Preparation Aspects

Aspect Details
Core Scaffold Synthesis Cyclization of hydrazine derivatives with β-dicarbonyl compounds
Pyrimidine Ring Formation Reaction with carbodiimides, isocyanates, amides, or ureas
Aminoethyl Group Introduction Nucleophilic substitution or reductive amination at position 7
Typical Solvents DMF, DMSO, or other polar aprotic solvents
Catalysts/Additives Piperidine or other bases to facilitate condensation
Reaction Conditions Reflux for several hours (e.g., 5 h), sometimes microwave-assisted
Purification Recrystallization from DMF or chromatographic methods
Characterization NMR, IR, elemental analysis, melting point

Research Findings and Optimization Notes

  • The choice of β-dicarbonyl compounds and hydrazine derivatives influences regioselectivity and yield of the pyrazolo ring.

  • One-pot methodologies reduce reaction steps and improve efficiency, especially when combined with oxidative halogenation or direct aminoalkylation.

  • Reaction conditions such as temperature, solvent polarity, and catalyst concentration critically affect product purity and yield.

  • Aminoethyl substitution requires careful control to avoid side reactions such as polymerization or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications in medicinal chemistry and material science.

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines, including 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, as potent inhibitors of mycobacterial ATP synthase. This mechanism is crucial for the treatment of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. A study demonstrated that various analogues of this compound exhibited significant in vitro growth inhibition against M.tb, with some showing low toxicity towards mammalian cells and favorable pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on derivatives of this compound revealed that specific substitutions at the 3 and 5 positions of the pyrazolo core significantly influenced their anti-mycobacterial potency. For instance, compounds with a 3-(4-fluoro)phenyl group demonstrated enhanced activity compared to others .

CompoundSubstituentMIC (µg/mL)
114-Fluoro0.40
124-Methoxy0.73
13No Substituent0.88

Other Therapeutic Uses

In addition to its anti-mycobacterial properties, this compound has shown potential in other therapeutic areas:

  • Cancer Therapy : Pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of various kinases involved in cancer progression. Their ability to modulate cell signaling pathways makes them candidates for targeted cancer therapies .
  • Neuroprotection : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases. Their mechanism may involve the modulation of neuroinflammatory pathways .

Case Study 1: Inhibition of Mycobacterial ATP Synthase

A comprehensive study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their activity against M.tb. The most promising compounds were identified based on their ability to inhibit ATP synthesis in mycobacterial cultures. The study reported that compounds with specific electronic properties at the substituent positions exhibited superior inhibitory activity .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of various derivatives of this compound. The findings indicated that small electron-donating groups significantly enhanced activity against M.tb. Compounds with bulky substituents were generally less effective due to steric hindrance affecting binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications: Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 7-(2-Aminoethyl) C₁₁H₁₁N₅O 229.24 Basic amino group; potential solubility advantage
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7-Hydroxy C₉H₆N₄O₂ 202.17 Polar hydroxyl group; no significant antimicrobial activity
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl) derivative 7-(Chloroindolyl ethyl), 3-(4-Cl-phenyl) C₂₅H₁₇Cl₂N₅O 474.34 High lipophilicity due to Cl and indole groups
2-Amino-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Amino, 5-(2-MeO-phenyl), dihydro core C₁₉H₁₈N₆O₃ 378.14 Saturated core; regioselective synthesis
3-(4-Fluorophenyl)-5-aryl pyrazolo[1,5-a]pyrimidin-7-amines 3-(4-Fluoro-phenyl), 5-aryl Variable ~350–420 Potent anti-mycobacterial activity; low hERG liability

Functional Group Impact on Bioactivity

  • Aminoethyl Group (Target Compound): The primary amine may enhance solubility and enable conjugation for targeted drug delivery.
  • Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines: Fluorophenyl and aryl substituents at the 3- and 5-positions correlate with potent inhibition of Mycobacterium tuberculosis growth, highlighting the importance of aromatic/hydrophobic groups .

Biological Activity

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and molecular interactions based on recent research findings.

  • Chemical Formula : C11_{11}H11_{11}N5_5O
  • Molecular Weight : 229.24 g/mol
  • CAS Number : 56723908

Synthesis of the Compound

The synthesis of this compound involves cyclization reactions that allow for the introduction of various functional groups. The synthetic methodologies typically include:

  • Cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones.
  • Transformation of ester and Boc-amino functions to yield the final product.

This synthetic versatility facilitates the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exhibit significant anticancer effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • Key Findings :
    • Compound 7b showed potent cytotoxicity across all tested cell lines.
    • Compound 15b induced G2/M phase cell cycle arrest in HepG2 cells, indicating its potential as a chemotherapeutic agent.
    • Compound 7c demonstrated excellent gastrointestinal absorption and potential blood-brain barrier (BBB) permeability, making it a promising candidate for further development .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Cathepsin K Inhibition : A series of derivatives were tested for their inhibitory activity against cathepsin K, an enzyme implicated in bone resorption and cancer metastasis. The most active compounds exhibited moderate inhibition with Ki values greater than 77 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds within enzyme active sites. These studies provide insights into how structural modifications can enhance binding affinity and specificity:

  • Docking simulations indicated that certain substitutions at the pyrazole ring significantly improve interaction with target enzymes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFocusKey Results
Study 1Anticancer EvaluationCompound 7b showed broad-spectrum anticancer activity against MCF7, HepG2, and HCT116 with IC50 values in low micromolar range.
Study 2Enzyme InhibitionDerivatives demonstrated moderate inhibition against cathepsin K; structural modifications led to enhanced activity.
Study 3Molecular DockingInsights into binding interactions were gained; specific substitutions improved binding affinities significantly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for constructing the pyrazolo[1,5-a]pyrimidine core in derivatives like 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?

  • Methodological Answer : The core structure is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or enaminones. For example, Koidan et al. (2024) utilized silylformamidine intermediates in benzene to functionalize position 7 of pyrazolo[1,5-a]pyrazines, achieving high regioselectivity. Key steps include refluxing in polar solvents (e.g., pyridine), followed by crystallization from hexane or ethanol . HRMS and NMR data are critical for confirming intermediate structures .

Q. How are elemental analysis discrepancies addressed during compound characterization?

  • Methodological Answer : Discrepancies between calculated and found values (e.g., C, H, N) require iterative purification and analytical validation. For instance, Koidan et al. (2024) reported a 0.3% deviation in carbon content (calculated: 61.65% vs. found: 61.78%), resolved via repeated recrystallization and HRMS validation to confirm molecular integrity . Cross-validation using ¹H/¹³C NMR and high-resolution mass spectrometry is recommended .

Q. What safety protocols are critical when handling reactive intermediates in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Use gloveboxes for air-sensitive steps (e.g., silylformamidine reactions) and ensure proper ventilation for volatile byproducts. Protective gear (gloves, goggles) is mandatory, and waste must be segregated for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in position 7 functionalization be mitigated?

  • Methodological Answer : Steric and electronic directing groups (e.g., nitro, bromo substituents) enhance regioselectivity. demonstrates that electron-withdrawing groups at position 3 direct formylation to position 7 with >90% yield. Computational modeling (DFT) of transition states can further predict reactivity .

Q. What experimental designs are optimal for evaluating biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Use randomized block designs with split-split plots for multi-variable assays (e.g., enzyme inhibition, cytotoxicity). For example, evaluate dose-response relationships across 4 replicates with 5 biological repeats per condition to ensure statistical robustness . Include positive controls (e.g., known kinase inhibitors) and validate via Western blot or HPLC-MS .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For pyrazolo[1,5-a]pyrimidines, deuterated DMSO or CDCl3 stabilizes the dominant tautomer. Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian09) and cross-reference crystallographic data (e.g., CCDC entries) .

Q. What strategies improve yield in multi-step syntheses of 7-substituted derivatives?

  • Methodological Answer : Optimize stepwise protecting group strategies. achieved 67–70% yields for 7-amino derivatives using orthogonal protection (e.g., tert-butoxycarbonyl for amines) and Pd-catalyzed coupling. Monitor reactions via TLC (silica gel, UV detection) and isolate intermediates via flash chromatography .

Q. How can environmental impacts of pyrazolo[1,5-a]pyrimidine synthesis be minimized?

  • Methodological Answer : Adopt green chemistry principles: replace benzene with cyclopentyl methyl ether (CPME) as a safer solvent. recommends lifecycle analysis (LCA) to assess biodegradability and ecotoxicity. Use enzyme-mediated catalysis (e.g., lipases) to reduce heavy metal waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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